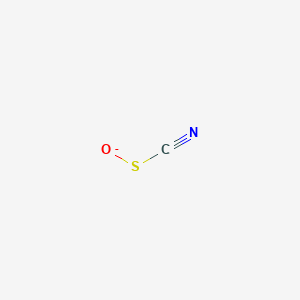

Hypothiocyanite ion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’ion hypothiocyanite est un anion de formule chimique [OSCN]⁻. Il s’agit de la base conjuguée de l’acide hypothiocyanique (HOSCN) et il fait partie de la famille des thiocyanates, contenant le groupe fonctionnel SCN. L’ion hypothiocyanite est formé lorsqu’un atome d’oxygène est lié à un groupe thiocyanate par une simple liaison. Ce composé est présent naturellement et joue un rôle important dans le système immunitaire antimicrobien des voies respiratoires humaines .

Méthodes De Préparation

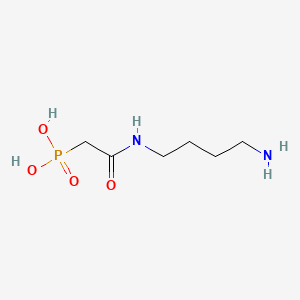

L’ion hypothiocyanite est principalement formé par la réaction catalysée par la peroxydase du peroxyde d’hydrogène (H₂O₂) et du thiocyanate (SCN⁻). La réaction peut être représentée comme suit : [ \text{H}2\text{O}_2 + \text{SCN}^- \rightarrow \text{OSCN}^- + \text{H}_2\text{O} ] Cette réaction est catalysée par des enzymes telles que la lactoperoxydase, que l’on trouve dans diverses sécrétions exocrines, comme la salive, les larmes et le lait {_svg_2} .

Analyse Des Réactions Chimiques

L’ion hypothiocyanite subit plusieurs types de réactions chimiques, notamment :

Réduction : En présence d’agents réducteurs, l’ion hypothiocyanite peut être réduit en ion thiocyanate.

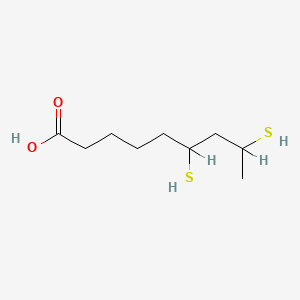

Substitution : L’ion hypothiocyanite peut réagir avec des composés thiols pour former des disulfures.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le peroxyde d’hydrogène et diverses peroxydases. Les principaux produits formés à partir de ces réactions sont généralement des disulfures et d’autres composés oxydés .

Applications de la recherche scientifique

L’ion hypothiocyanite a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme oxydant dans diverses réactions chimiques.

Biologie : L’ion hypothiocyanite est un élément crucial du système immunitaire inné, offrant une activité antimicrobienne contre une variété d’agents pathogènes

Médecine : Il a été étudié pour son potentiel en tant qu’antibiotique alternatif, en particulier contre les bactéries résistantes aux antibiotiques telles que le SARM.

Applications De Recherche Scientifique

Hypothiocyanite ion has a wide range of scientific research applications, including:

Chemistry: It is used as an oxidative agent in various chemical reactions.

Biology: This compound is a crucial component of the innate immune system, providing antimicrobial activity against a variety of pathogens

Medicine: It has been researched for its potential as an alternative antibiotic, particularly against antibiotic-resistant bacteria such as MRSA.

Industry: This compound is used in the development of oral care products due to its antibacterial properties.

Mécanisme D'action

Le mécanisme d’action de l’ion hypothiocyanite implique l’oxydation des groupes sulfhydryles (SH) des membranes cytoplasmiques bactériennes. Cette oxydation entraîne la perte de la capacité de transporter le glucose et la fuite d’ions et de molécules essentiels, ce qui conduit finalement à la mort cellulaire bactérienne . Le principal produit intermédiaire d’oxydation est l’ion hypothiocyanite, qui est produit en quantité d’environ 1 mole par mole de peroxyde d’hydrogène. Au pH optimal de 5,3, l’ion hypothiocyanite est en équilibre avec l’acide hypothiocyanique, l’acide hypothiocyanique non chargé étant la forme la plus bactéricide .

Comparaison Avec Des Composés Similaires

L’ion hypothiocyanite est similaire à d’autres thiocyanates, tels que l’ion thiocyanate (SCN⁻) et l’acide hypothiocyanique (HOSCN). Il se distingue par ses fortes propriétés antimicrobiennes et son rôle dans le système immunitaire inné. L’ion thiocyanate est la base conjuguée de l’acide thiocyanique et se trouve couramment dans la nature, tandis que l’acide hypothiocyanique est un acide faible avec une constante de dissociation acide (pKa) de 5,3 .

Les composés similaires comprennent :

Ion thiocyanate (SCN⁻) : Un anion pseudo-halogénure qui fait partie de la famille des thiocyanates.

Acide hypothiocyanique (HOSCN) : L’acide conjugué de l’ion hypothiocyanite.

Propriétés

Numéro CAS |

63296-34-4 |

|---|---|

Formule moléculaire |

CNOS- |

Poids moléculaire |

74.08 g/mol |

Nom IUPAC |

oxido thiocyanate |

InChI |

InChI=1S/CHNOS/c2-1-4-3/h3H/p-1 |

Clé InChI |

ZCZCOXLLICTZAH-UHFFFAOYSA-M |

SMILES |

C(#N)S[O-] |

SMILES canonique |

C(#N)S[O-] |

Synonymes |

hypothiocyanite hypothiocyanite ion OSCN- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.